Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbamate group, a dimethylaminoethoxy group, and a tert-butylphenyl ester group. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the phenyl ester intermediate, followed by the introduction of the dimethylaminoethoxy group. The final step involves the formation of the carbamate group and the conversion to the monohydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 4-[2-(diethylamino)ethoxy]-3-(1,1-dimethylethyl)phenyl ester, monohydrochloride
- Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[3-[bis(2-hydroxyethyl)amino]propyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)-5-(1,1-dimethylethyl)phenyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monohydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
118116-17-9 |
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Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[3-tert-butyl-5-[2-(dimethylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-17(2,3)13-10-14(21-9-8-18(4)5)12-15(11-13)22-16(20)19(6)7;/h10-12H,8-9H2,1-7H3;1H |
InChI Key |
PGEIKLQZSYRZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCN(C)C.Cl |
Origin of Product |
United States |
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